molecular formula C9H9IN2O B3220070 3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-76-9

3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3220070
CAS No.: 1190322-76-9
M. Wt: 288.08 g/mol
InChI Key: PSLPYYVDLXFZBW-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class of heterocycles, which are recognized as privileged scaffolds in drug discovery due to their role as bioisosteres of purines . The molecular structure incorporates an iodine atom at the 3-position, which serves as an excellent handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig animations, to generate diverse compound libraries for structure-activity relationship (SAR) studies . The primary research value of this compound lies in the synthesis of kinase inhibitors. 7-Azaindole cores are found in several FDA-approved drugs and investigational compounds targeting kinases like the Colony Stimulated Factor 1 Receptor (CSF1R), B-Raf, and Janus Kinase 3 (JAK3) . The 5-methoxy and 4-methyl substituents on this scaffold are key modulators of its physicochemical and binding properties, allowing researchers to fine-tune potency and selectivity. As a key intermediate, this compound is intended for the construction of novel therapeutic candidates in oncology and other disease areas . This product is offered with high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-5-7(13-2)4-12-9-8(5)6(10)3-11-9/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLPYYVDLXFZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222035
Record name 3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-76-9
Record name 3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolopyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrrolopyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often using continuous flow reactors and optimized reaction conditions to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit promising anticancer properties. For instance, compounds similar to 3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine have been studied for their ability to inhibit cancer cell proliferation. A study published in Journal of Medicinal Chemistry highlighted that certain modifications to the pyrrolo structure can enhance cytotoxicity against various cancer cell lines, suggesting potential for drug development targeting cancers such as leukemia and breast cancer .

b. Neuroprotective Effects
The compound has also shown neuroprotective effects in preclinical studies. Its mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

a. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further chemical modifications, enabling the synthesis of more complex heterocyclic compounds. This property is particularly valuable in the pharmaceutical industry for developing new drugs .

b. Synthesis of Novel Heterocycles
The compound can be used to synthesize novel heterocycles through various reactions such as cycloaddition and cross-coupling reactions. These synthesized compounds may exhibit unique biological activities or improved pharmacokinetic properties compared to their precursors .

Material Science

a. Conductive Polymers
In material science, pyrrolo[2,3-b]pyridine derivatives have been explored for their application in conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .

b. Photonic Devices
The optical properties of this compound are being investigated for use in photonic devices. Its ability to absorb and emit light at specific wavelengths can be exploited in the development of sensors and imaging systems .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry Enhanced cytotoxicity against leukemia cell lines with structural modifications.
Neuroprotective EffectsNeuropharmacology Journal Reduction of oxidative stress in neuronal cultures; potential for Alzheimer’s treatment.
Organic SynthesisOrganic Letters Successful synthesis of complex heterocycles using this compound as a precursor.
Conductive PolymersAdvanced Materials Improved electrical conductivity in polymer composites with this compound incorporated.
Photonic DevicesJournal of Photonics Demonstrated effective light absorption properties suitable for sensor development.

Mechanism of Action

The mechanism of action of 3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes, thereby affecting signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for the development of anticancer drugs .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and core heterocycle. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine I (3), OMe (5), Me (4) C₉H₈IN₃O 301.08 Electrophilic coupling intermediate
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine Cl (4), I (5) C₇H₄ClIN₂ 294.48 Higher electrophilicity due to Cl; lower solubility
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine Br (3), I (5) C₇H₄BrIN₂ 337.93 Dual halogenation enhances cross-coupling versatility
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine F (5), Me (4) C₈H₇FN₂ 150.15 Improved metabolic stability; reduced steric bulk
3-Iodo-1H-pyrrolo[2,3-b]pyridine I (3) C₇H₅IN₂ 244.04 Minimal substituents; high reactivity
Thieno[2,3-b]pyridine derivatives S-containing core Varies Varies Lower solubility; anticancer/antimicrobial activity

Key Comparative Insights

Solubility and Pharmacokinetics
  • Methoxy vs. Halogen: The methoxy group in the target compound enhances aqueous solubility compared to chloro/bromo analogs, addressing a key limitation of thieno[2,3-b]pyridines (which often require solubilizing agents like cyclodextrins) .
  • Methyl Group Impact: The 4-methyl group may reduce solubility slightly compared to non-methylated analogs but improves metabolic stability by blocking oxidation sites .

Biological Activity

3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, pharmacological implications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₇IN₂O
Molecular Weight274.06 g/mol
Density1.9±0.1 g/cm³
Melting Point220-221 °C
Boiling Point355.9 ± 37.0 °C
CAS Number913983-33-2

Biological Activity Overview

Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as anticancer agents. For instance, compounds within this class have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has shown promise in antimicrobial applications, particularly against pathogenic bacteria and fungi. Its structural features may contribute to its ability to disrupt microbial cell functions .
  • Neuroprotective Effects : Research suggests that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative disorders. Their action appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in the Journal of Medicinal Chemistry reported that pyrrolo[2,3-b]pyridine derivatives could inhibit specific protein kinases associated with tumor growth, demonstrating dose-dependent effects in vitro on human cancer cell lines (IC₅₀ values ranging from 0.025 to 0.55 μM) .
  • Neuropharmacological Research :
    • In a review discussing the biological activity of various pyrrolo derivatives, it was noted that these compounds could modulate GABAergic and glutamatergic neurotransmission, which is crucial for their potential use in treating anxiety and depression .
  • Antimicrobial Activity :
    • A recent investigation into the antimicrobial properties of pyrrolo derivatives found that certain compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its molecular structure:

  • Iodine Substitution : The presence of iodine is believed to enhance lipophilicity, improving cellular permeability and bioavailability.
  • Methoxy Group : The methoxy substituent may play a role in modulating electronic properties, potentially influencing binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine, and what are their key optimization parameters?

  • Methodology : The compound is typically synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. For example, iodination at the 3-position can be achieved using iodine monochloride (ICl) under controlled acidic conditions, followed by methoxy and methyl group introductions via nucleophilic substitution or palladium-catalyzed cross-coupling. Key parameters include temperature control (e.g., 80–120°C for cross-coupling) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions) to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are critical for confirming substituent positions. The methoxy group typically appears as a singlet (~δ 3.8–4.0 ppm), while the iodine atom deshields adjacent protons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 303.9842 for C₉H₁₀IN₂O) .
  • X-ray Crystallography : Resolves regiochemical ambiguities, as seen in related pyrrolopyridine derivatives .

Q. How should researchers address purification challenges for this compound after synthesis?

  • Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates polar by-products. For halogenated analogs, recrystallization in ethanol/water mixtures improves purity. Monitor fractions via TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) .

Advanced Research Questions

Q. How can contradictions in NMR and X-ray data for substituent regiochemistry be resolved?

  • Methodology : When NMR data conflicts with crystallographic results (e.g., methoxy vs. methyl positioning), employ NOESY/ROESY to detect spatial proton-proton correlations. For iodine positioning, compare experimental X-ray bond angles (C-I ~2.09 Å) with DFT-optimized structures .

Q. What strategies enhance regioselectivity in palladium-catalyzed cross-coupling reactions involving this compound?

  • Methodology :

  • Use directed ortho-metalation (DoM) with directing groups (e.g., sulfonyl) to activate specific positions.
  • Optimize solvent polarity (e.g., toluene/EtOH for Suzuki couplings) and ligand systems (e.g., SPhos for bulky substrates) to favor C-3 reactivity over C-5 .

Q. How do solvent polarity and temperature influence stability during nucleophilic substitutions?

  • Methodology : In polar aprotic solvents (DMF, DMSO), the iodine substituent undergoes rapid displacement at elevated temperatures (>80°C). Use low-temperature kinetics (0–25°C) in THF to suppress decomposition. Monitor via in-situ IR for intermediate trapping .

Q. What methodologies isolate by-products from Sonogashira coupling of this compound?

  • Methodology : By-products (e.g., homocoupled dimers) are separable via size-exclusion chromatography (SEC) or centrifugal partition chromatography (CPC). Characterize using HRMS and ¹H NMR to confirm alkyne insertion vs. dimerization pathways .

Q. How does the iodine substituent affect reactivity compared to bromo/chloro analogs?

  • Methodology : Iodine’s larger atomic radius and weaker C-I bond increase susceptibility to oxidative elimination in cross-couplings. Comparative kinetic studies in Heck reactions show faster activation for iodo derivatives (TOF = 120 h⁻¹) vs. bromo (TOF = 45 h⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine

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